
4,6-Pteridinedione, 2-amino-1,5-dihydro-7-methyl-
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4,6-Pteridinedione, 2-amino-1,5-dihydro-7-methyl-” can be analyzed using various spectroscopic methods. For instance, NMR, FTIR, and MS (GC) spectra can provide valuable information about the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Pteridinedione, 2-amino-1,5-dihydro-7-methyl-” can be analyzed using various spectroscopic methods. For instance, NMR, FTIR, and MS (GC) spectra can provide valuable information about the compound’s properties .Applications De Recherche Scientifique
Metabolic Fate and Diuretic Activity
- Metabolic Fate and Transformation: The compound 4-amino- N - (2 - methoxyethyl) - 7 - (2 - methoxyethylamino) - 2 - phenyl- 6-pteridinecarboxamide, known as Wy-5256, undergoes metabolic transformation involving successive O-demethylation of its aliphatic ether side chains in rats, dogs, and squirrel monkeys. It's notable for its rapid absorption and predominant fecal excretion in all three species, primarily due to biliary excretion rather than poor absorption (Sisenwine & Walkenstein, 1969).
Antiprotozoal and Antitumor Activity
- Antiprotozoal Properties: A group of substituted 2,5-bis(4-guanylphenyl)furans and related analogues, including derivatives of pteridines, exhibited significant antiprotozoal activity, particularly against Trypanosoma rhodesiense. Some compounds displayed curative effects at submilligram dosage levels, indicating promising therapeutic potential in antiprotozoal treatments (Das & Boykin, 1977).
- Antitumor Potential: The compound 2-amino-4-hydroxypteridine demonstrated moderate anti-tumor activity in Dalton’s lymphoma cells in a study using Swiss albino mice. This indicates a potential application of the compound in anti-tumor treatments, with a noted higher effectiveness at lower doses (Kar, Dey, & Bhattacharjee, 2010).
Role in Enzymatic Processes and Bioactivity
- Enzymatic and Bioactivity Influence: Some pteridines, such as folic acid and 2,4,5-triamino-6-styrylpyrimidine, after a single parenteral application, were found to influence the in vivo and in vitro prostaglandin synthesis by rat kidney medulla, hinting at their potential role in enzymatic processes and bioactivity regulation in the body (Ingerowski, Haux, & Bruchhausen, 1977).
Mécanisme D'action
Target of Action
7-Methylxanthopterin, also known as heteroxanthine, is an active metabolite of caffeine and theobromine . It is a non-selective antagonist of the adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction.
Mode of Action
As an antagonist of adenosine receptors, 7-Methylxanthopterin binds to these receptors, blocking their activation by adenosine. This can lead to various physiological effects, depending on the specific adenosine receptor subtype and its location in the body .
Biochemical Pathways
7-Methylxanthopterin is part of the pteridine family of compounds, which are widely distributed in the animal kingdom and were first discovered and studied in butterflies . Pteridines possess functions including visual screening pigments, external signaling, nitrogen excretory substances, essential cofactors of many metabolic reactions, the hydroxylation of aromatic amino acids, and producers of nitric oxide, among others .
Pharmacokinetics
It is known that it is an active metabolite of caffeine and theobromine As such, its absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of its parent compounds
Result of Action
The primary result of 7-Methylxanthopterin’s action is its antagonistic effect on adenosine receptors. This can lead to a variety of physiological effects, depending on the specific receptor subtype and its location in the body . For example, it has been suggested that 7-Methylxanthopterin may slow the progression of myopia (nearsightedness) .
Propriétés
IUPAC Name |
2-amino-7-methyl-3,5-dihydropteridine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-2-5(13)10-3-4(9-2)11-7(8)12-6(3)14/h1H3,(H,10,13)(H3,8,9,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGJOBIIBEJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)NC(=N2)N)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197706 | |
| Record name | 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
492-10-4 | |
| Record name | 7-Methylxanthopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4, 2-amino-7-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,5-dihydro-7-methylpteridine-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)
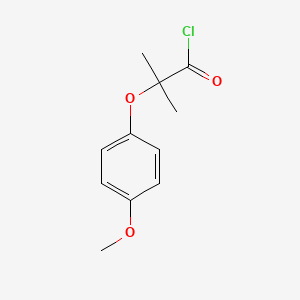

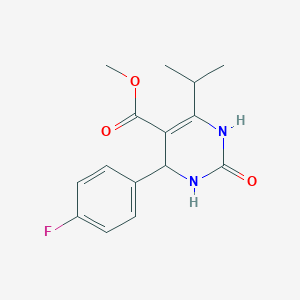
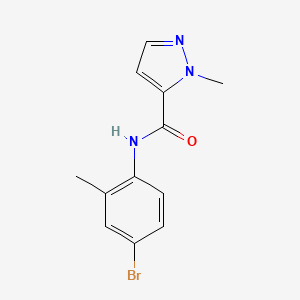

![2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3141898.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B3141900.png)

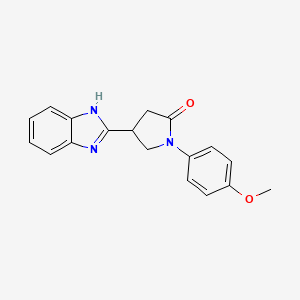
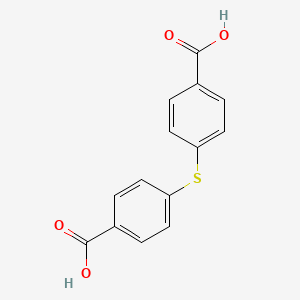
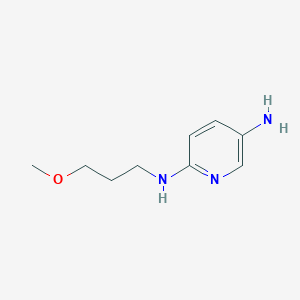
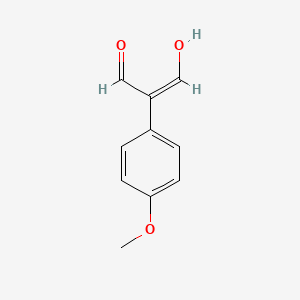
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone](/img/structure/B3141962.png)